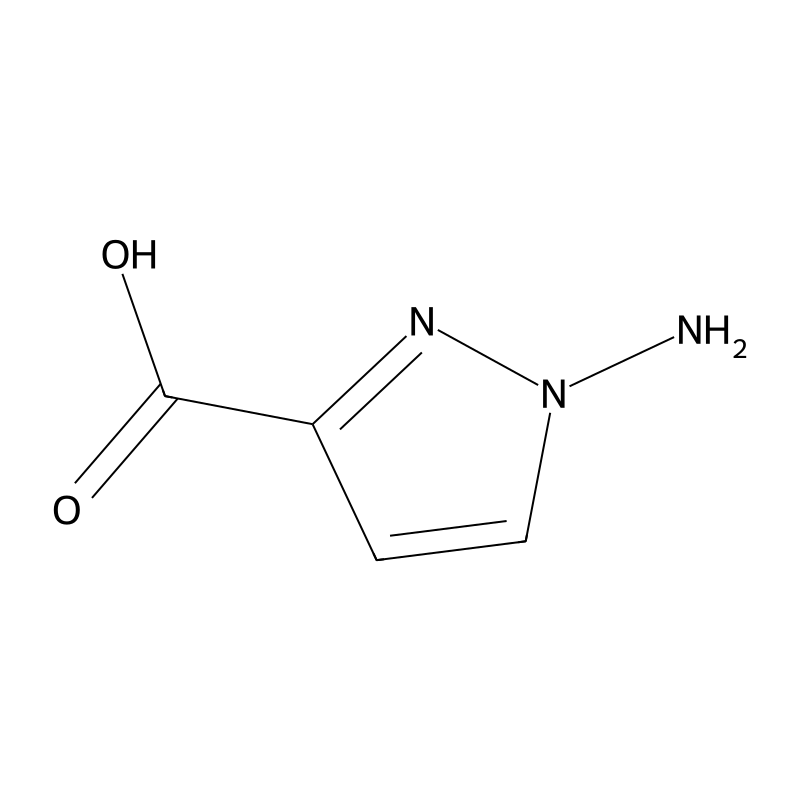

1-Amino-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-1H-pyrazole-3-carboxylic acid is an organic compound featuring a pyrazole ring with an amino group and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 127.10 g/mol. The compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, contributing to its reactivity and biological properties. The presence of both an amino and a carboxylic acid functional group allows for various chemical interactions, making it a versatile compound in organic synthesis and medicinal chemistry .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound acidic.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

- Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic compounds, enhancing its utility in drug design .

Research indicates that 1-amino-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Several methods exist for synthesizing 1-amino-1H-pyrazole-3-carboxylic acid:

- Hydrolysis of Pyrazole Derivatives: Starting from ethyl esters of pyrazole derivatives, alkaline hydrolysis can yield the desired carboxylic acid.

- Refluxing with Ammonia: Reacting pyrazole derivatives with ammonia under reflux conditions can introduce the amino group at the appropriate position.

- Multi-step Synthesis: More complex synthetic routes involve multiple steps, including protection-deprotection strategies and functional group interconversions .

1-Amino-1H-pyrazole-3-carboxylic acid finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.

- Material Science: Investigated for its role in creating novel materials with specific properties .

Studies on the interactions of 1-amino-1H-pyrazole-3-carboxylic acid with biological systems have revealed:

- Protein Binding: The compound may interact with specific proteins, influencing their activity.

- Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic uses.

- Receptor Interactions: Investigations into its binding affinity to various receptors indicate possible roles in modulating physiological responses .

Several compounds share structural similarities with 1-amino-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | Different position of amino and carboxyl groups |

| 4-Amino-1H-pyrazole-3-carboxylic acid | C4H5N3O2 | Amino group at the fourth position |

| 5-(2-Isobutyl)-4-amino-1H-pyrazole-3-carboxylic acid | C8H13N3O2 | Longer aliphatic chain enhances lipophilicity |

| 4-Amino-1-Ethyl-1H-pyrazole-3-carboxylic acid | C6H9N3O2 | Ethyl group substitution affects solubility and reactivity |

The unique positioning of functional groups in 1-amino-1H-pyrazole-3-carboxylic acid differentiates it from these similar compounds, influencing its reactivity and biological activity .